molecular formula C7H8N2O4 B1211294 1-Ethylimidazole-4,5-dicarboxylic acid CAS No. 86263-61-8

1-Ethylimidazole-4,5-dicarboxylic acid

Cat. No. B1211294
CAS RN: 86263-61-8
M. Wt: 184.15 g/mol
InChI Key: AALUVAMJOLDSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Ethylimidazole-4,5-dicarboxylic acid derivatives involves various chemical reactions and methodologies. For example, the synthesis of related imidazole derivatives can be achieved through reactions involving different carboxylic acids and coupling agents, as demonstrated in the study on the biology-oriented synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives (Salar et al., 2017).

Molecular Structure Analysis

The crystal and molecular structures of imidazole derivatives, including those similar to 1-Ethylimidazole-4,5-dicarboxylic acid, have been extensively studied. For instance, the crystal structure analysis of a series of 1-alkylimidazole-4,5-dicarboxylic acids has shown how variations in the alkyl group length can significantly affect the crystal and molecular structures (Brusina et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Studies have shown the formation of adducts and the involvement of imidazole derivatives in hydrogen-bonded arrays, which play a significant role in their chemical behavior (Lynch & Mcclenaghan, 2004).

Scientific Research Applications

Synthesis Methods and Applications

1-Ethylimidazole-4,5-dicarboxylic acid is an important intermediate in the pharmaceutical and pesticides industry. It has applications in the synthesis of new pharmaceuticals and pesticides. One of the key aspects of this compound is its role as an intermediate in various synthesis methods. For instance, a study by Bao (2003) discusses the applications and preparing methods of similar compounds in detail, highlighting their significance in the chemical industry (Bao, 2003).

Catalytic Applications

1-Ethylimidazole-4,5-dicarboxylic acid derivatives have been utilized in catalytic applications. For example, Zang et al. (2010) found that a related ionic liquid was effective as a catalyst for the synthesis of trisubstituted imidazoles, demonstrating the utility of imidazole derivatives in facilitating chemical reactions (Zang et al., 2010).

Water-Soluble Forms and Pharmacological Profile

Brusina et al. (2018) explored the water-soluble forms of 1-alkyl(aryl)imidazole-4,5-dicarboxylic acids, including their anticonvulsant activity. This study is particularly relevant as it examines the pharmacological profile of these compounds and their potential therapeutic applications (Brusina et al., 2018).

Synthesis and Anticonvulsant Properties

Efremov et al. (2005) conducted experiments on mice to study the effects of imidazole-4,5-dicarboxylic acid derivatives. Their research indicated that these compounds could have convulsant or anticonvulsant effects, suggesting their potential as partial NMDA receptor agonists (Efremov et al., 2005).

Safety And Hazards

The safety data sheet for imidazole-4,5-dicarboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-ethylimidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALUVAMJOLDSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235461
Record name 1-Ethylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylimidazole-4,5-dicarboxylic acid

CAS RN

86263-61-8
Record name 1-Ethylimidazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086263618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylimidazole-4,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethylimidazole-4,5-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Ethylimidazole-4,5-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Ethylimidazole-4,5-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Ethylimidazole-4,5-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Ethylimidazole-4,5-dicarboxylic acid

Citations

For This Compound
6
Citations
NB Brovtsyna, VS Fundamenskii, VL Gol'dfarb… - Journal of Structural …, 1982 - Springer
The structure of l-ethylimidazole-4, 5-dicarboxylic acid di (methylamide)(ethimizol, CgH~ 4N402) has been determined by x-ray structural analysis, and refined as far as R= 3.9%. Space …
Number of citations: 3 link.springer.com
MA Brusina, SS Lysova, AA Oskorbin… - Russian Journal of …, 2023 - Springer
NMR spectra of 1-propylimidazole-4,5-dicarboxylic acid and its 1-alkyl C 1 -C 4 derivatives in DMSO-d 6 were studied. It was shown that these compounds are present in the zwitterion …
Number of citations: 0 link.springer.com
VE Ryzhenkov, TA Oletskaya, NS Sapronov - Bulletin of Experimental …, 1973 - Springer
It was shown previously [6, 7, 9] that the neurotropie methyIzanthine analogues Ethymizole (bis-methylamide of 1-ethylimidazole-4, 5-dicarboxylic acid) and propylnorantiphein (bis-…
Number of citations: 2 link.springer.com
LB Piotrovskii, PV Lishko, AP Maksimyuk… - Neuroscience and …, 2000 - Springer
Studies of imidazole-4,5- and pyrazole-3,4-dicarboxylic acid derivatives revealed a number of new agonists and antagonists of N-methyl-D-aspartic acid (NMDA) receptors. Studies …
Number of citations: 5 link.springer.com
NS Sapronov - Bulletin of Experimental Biology and Medicine, 1971 - Springer
In the experiments on intact rats the II-HSC concentration in the circulating blood plasma 90 rnin after injection of ethimizole (7-20 mg/kg) was increased by 2-4 times (Fig. IA). A similar …
Number of citations: 2 link.springer.com
NS Sapronov - Bulletin of Experimental Biology and Medicine, 1981 - Springer
Numerous investigations have shown that corticosteroids penetrate fairly rapidly into the brain where they accumulate selectively in the pituitary and in various other brain formations [11…
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.